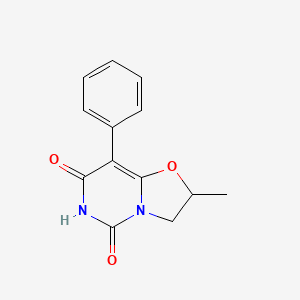

2-Methyl-8-phenyl-2,3-dihydro-5H-(1,3)oxazolo(3,2-c)pyrimidine-5,7(6H)-dione

Description

2-Methyl-8-phenyl-2,3-dihydro-5H-(1,3)oxazolo(3,2-c)pyrimidine-5,7(6H)-dione is a fused heterocyclic compound featuring an oxazole ring fused to a pyrimidine-dione core. This structure combines electron-rich aromatic systems with hydrogen-bonding motifs, making it a candidate for diverse biological applications. The methyl and phenyl substituents at positions 2 and 8, along with the dihydro-dione framework, likely influence its physicochemical behavior and molecular interactions compared to similar compounds.

Properties

CAS No. |

30345-98-3 |

|---|---|

Molecular Formula |

C13H12N2O3 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

2-methyl-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione |

InChI |

InChI=1S/C13H12N2O3/c1-8-7-15-12(18-8)10(11(16)14-13(15)17)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,16,17) |

InChI Key |

PJIVGCHPSLPUIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN2C(=C(C(=O)NC2=O)C3=CC=CC=C3)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-8-phenyl-2H-oxazolo[3,2-c]pyrimidine-5,7(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrimidine with an α-haloketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-8-phenyl-2H-oxazolo[3,2-c]pyrimidine-5,7(3H,6H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrimidine rings, often using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

Oxidation: Formation of corresponding oxazole or pyrimidine oxides.

Reduction: Formation of reduced oxazole or pyrimidine derivatives.

Substitution: Formation of substituted oxazole or pyrimidine derivatives.

Scientific Research Applications

2-methyl-8-phenyl-2H-oxazolo[3,2-c]pyrimidine-5,7(3H,6H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-8-phenyl-2H-oxazolo[3,2-c]pyrimidine-5,7(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related oxazolopyrimidine derivatives, emphasizing substituent variations and ring fusion patterns:

Key Observations :

- Ring Fusion : The target compound’s [3,2-c] fusion creates a distinct steric and electronic profile compared to the more common [5,4-d] fused analogs (e.g., Compounds 2 and 4) .

- Dione vs.

- Substituent Effects: The 2-methyl and 8-phenyl groups may increase lipophilicity compared to ethylsulfanyl (Clapp’s derivative) or amino-substituted analogs, influencing membrane permeability .

Physicochemical Properties

- Hydrogen Bonding: The dione moiety in the target compound can act as both a donor and acceptor, forming robust hydrogen-bonding networks compared to analogs with single ketones or amino groups .

- Solubility and Stability: The methyl and phenyl substituents likely reduce aqueous solubility relative to polar derivatives (e.g., Compound 4 with an amino group) but improve metabolic stability .

- Crystallinity : highlights the use of SHELX for crystallographic analysis. The target’s fused-ring system may exhibit unique packing patterns, influencing bioavailability .

Biological Activity

2-Methyl-8-phenyl-2,3-dihydro-5H-(1,3)oxazolo(3,2-c)pyrimidine-5,7(6H)-dione is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: and a CAS Number of 30345-98-3. Its structure features a pyrimidine ring fused with an oxazolo moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit various antimicrobial properties. For instance, compounds structurally related to this compound have shown moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli through methods like the agar well diffusion technique . The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at relatively low concentrations.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 2-Methyl-8-phenyl-... | S. aureus | 32 |

| 2-Methyl-8-phenyl-... | E. coli | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives containing similar structural motifs can inhibit the proliferation of cancer cells by targeting specific pathways such as dihydrofolate reductase (DHFR) and various kinases involved in cell signaling . The presence of electron-donating groups in the structure enhances its activity against cancer cell lines.

Anti-inflammatory Effects

Pyrimidine derivatives are known for their anti-inflammatory properties. Studies suggest that compounds like 2-Methyl-8-phenyl-... can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines . This makes them candidates for further research in treating inflammatory diseases.

Study 1: Antimicrobial Evaluation

In a study published in the Chemical and Pharmaceutical Bulletin, researchers synthesized various derivatives of pyrimidine and evaluated their antimicrobial effectiveness. The findings indicated that certain substitutions on the phenyl ring significantly enhanced activity against Bacillus subtilis and other pathogens .

Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of pyrido[2,3-d]pyrimidines. The study found that modifications to the N8 position of the pyrimidine ring led to increased potency against cancer cell lines through enhanced interaction with target proteins involved in tumor growth .

Q & A

Q. How can the synthesis of this compound be optimized using statistical experimental design?

Methodological Answer: Utilize Design of Experiments (DOE) to systematically explore variables (e.g., reaction temperature, solvent polarity, catalyst loading). A fractional factorial design reduces the number of trials while identifying critical parameters. For example, highlights DOE’s role in chemical process optimization by minimizing experiments while capturing interactions between variables. Post-synthesis, apply response surface methodology (RSM) to refine conditions for maximum yield .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- X-ray Diffraction (XRD): Resolve spatial configuration, as demonstrated for structurally analogous thiazolo-pyrimidine derivatives in .

- NMR Spectroscopy: Assign sp²/sp³ carbons and protons using ¹H/¹³C NMR (e.g., sp² carbons resonate at 110–160 ppm; see Table III in ).

- Mass Spectrometry: Confirm molecular weight and fragmentation patterns. Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. How can purity and stability be assessed during synthesis?

Methodological Answer:

- Chromatography: Use HPLC or GC-MS with gradient elution to separate byproducts ().

- Thermogravimetric Analysis (TGA): Monitor thermal decomposition thresholds.

- Accelerated Stability Testing: Expose the compound to humidity, light, and elevated temperatures (40–60°C) to identify degradation pathways .

Advanced Research Questions

Q. What computational strategies predict reaction pathways and regioselectivity for this heterocycle?

Methodological Answer: Combine density functional theory (DFT) and ab initio calculations to map potential energy surfaces for key intermediates. emphasizes using quantum chemical reaction path searches to identify low-energy transition states. For regioselectivity, compute Fukui indices or electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Validate predictions with kinetic isotope effect (KIE) studies .

Q. How can contradictions between experimental and computational data be resolved?

Methodological Answer:

- Multi-technique Validation: Cross-check NMR/XRD data with computational models (e.g., adjust DFT functionals if calculated vs. observed NMR shifts diverge >5 ppm).

- Dynamic Effects: Account for solvent dynamics and conformational flexibility using molecular dynamics (MD) simulations. identifies unexpected coupling in NMR due to long-range J-values, resolved via MD-driven spectral simulations .

Q. What AI-driven approaches enhance reaction optimization and mechanistic insights?

Methodological Answer:

- Machine Learning (ML): Train models on historical reaction data (e.g., yields, conditions) to predict optimal parameters. highlights AI’s role in real-time experimental adjustment.

- Automated Workflows: Integrate robotic platforms with ML for high-throughput screening. Use SHAP (SHapley Additive exPlanations) analysis to interpret feature importance in ML models .

Q. How can intermolecular interactions (e.g., π-stacking, H-bonding) be studied in crystalline forms?

Methodological Answer:

- Single-Crystal XRD: Quantify dihedral angles between aromatic rings (e.g., reports a 15.09° phenyl ring tilt).

- Hirshfeld Surface Analysis: Map close contacts (e.g., C–H⋯N bonds at 2.5–2.6 Å) and π-π interactions (3.5–3.7 Å separation). Compare with Cambridge Structural Database (CSD) metrics for similar heterocycles .

Methodological Framework for Data Contradiction Analysis

When experimental results conflict (e.g., unexpected byproducts or spectral anomalies):

Hypothesis Testing: Replicate experiments under controlled conditions.

Cross-Disciplinary Validation: Combine spectroscopy, crystallography, and computation.

Error Analysis: Quantify instrumental uncertainty (e.g., NMR signal-to-noise ratios).

Peer Review: Collaborate with computational chemists to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.